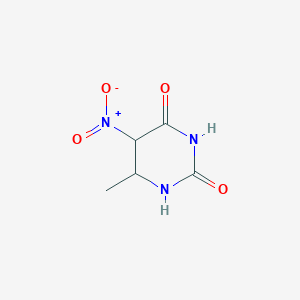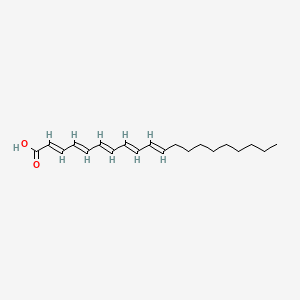
(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid is a polyunsaturated fatty acid characterized by the presence of five conjugated double bonds at positions 2, 4, 6, 8, and 10. This compound is part of a broader class of polyunsaturated fatty acids, which are known for their significant roles in biological systems and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid typically involves the use of organic synthesis techniques. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated polyene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce polyunsaturated fatty acids through fermentation processes. These methods are advantageous due to their scalability and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of epoxides or aldehydes.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds to form saturated fatty acids.
Substitution: Halogenation reactions can occur with reagents like bromine (Br2) or chlorine (Cl2), resulting in the addition of halogen atoms across the double bonds.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or O3 in a cold, inert solvent.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Br2 in CCl4 or Cl2 in CH2Cl2.
Major Products:
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Applications De Recherche Scientifique
(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable plastics and as a component in lubricants and coatings.
Mécanisme D'action
The mechanism of action of (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid involves its interaction with cellular membranes and signaling pathways. The compound can incorporate into phospholipid bilayers, affecting membrane fluidity and function. It also acts as a ligand for nuclear receptors, modulating gene expression and influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
(2E,4E,6E,8E,10E)-octadecapentaenoic acid: Another polyunsaturated fatty acid with similar conjugated double bonds but a shorter carbon chain.
(2E,4E)-hexa-2,4-dienoic acid: A shorter chain polyunsaturated fatty acid with only two conjugated double bonds.
Uniqueness: (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid is unique due to its longer carbon chain and higher degree of unsaturation, which confer distinct physical and chemical properties. These characteristics make it particularly valuable in applications requiring specific structural and functional attributes.
Propriétés
Numéro CAS |
32839-30-8 |
|---|---|
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h10-19H,2-9H2,1H3,(H,21,22)/b11-10+,13-12+,15-14+,17-16+,19-18+ |
Clé InChI |
SBHCLVQMTBWHCD-METXMMQOSA-N |
SMILES isomérique |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)O |
SMILES canonique |
CCCCCCCCCC=CC=CC=CC=CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


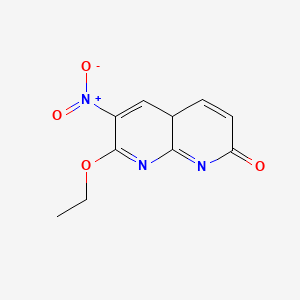

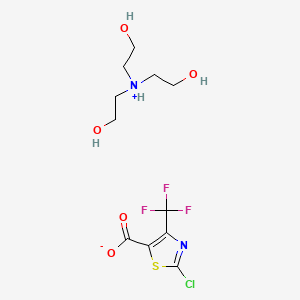

![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)
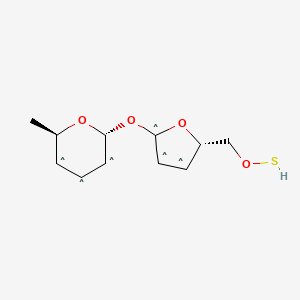

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)


![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12337578.png)
